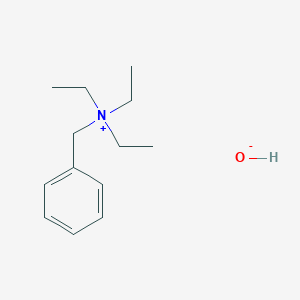

Benzyltriethylammonium hydroxide

Description

Properties

IUPAC Name |

benzyl(triethyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.H2O/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPSBYZGRQJIMO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171447 | |

| Record name | Ammonium, benzyltriethyl-, hydroxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1836-42-6 | |

| Record name | Benzyltriethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, triethylbenzyl-, hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, benzyltriethyl-, hydroxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyltriethylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of benzyltriethylammonium hydroxide (B78521) (BTEAH), a quaternary ammonium (B1175870) salt with significant applications in organic synthesis. This document collates available data on its physical and chemical characteristics, reactivity, and thermal stability. Detailed experimental protocols for its synthesis and its role in key reactions, such as phase-transfer catalyzed aldol (B89426) condensations and Hofmann eliminations, are presented. The guide aims to serve as a valuable resource for professionals in research and development, offering structured data and visual representations of reaction mechanisms to facilitate a deeper understanding of this versatile reagent.

Introduction

Benzyltriethylammonium hydroxide, with the chemical formula C₁₃H₂₃NO, is a quaternary ammonium hydroxide that functions as a strong organic base and a phase-transfer catalyst.[1][2] It is typically handled as a colorless to slightly yellow solution.[3] Its molecular structure, featuring a benzyl (B1604629) group and three ethyl groups attached to a positively charged nitrogen atom, imparts unique solubility and reactivity characteristics that are leveraged in a variety of chemical transformations. This guide provides an in-depth look at its chemical properties, synthesis, and key applications, with a focus on providing practical information for laboratory and industrial use.

Chemical and Physical Properties

Quantitative data for this compound is often presented for its aqueous solutions, and care must be taken to distinguish it from its more commonly documented analogue, benzyltrimethylammonium (B79724) hydroxide. The available physical properties for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NO | [1][3] |

| Molecular Weight | 209.33 g/mol | [1][3] |

| CAS Number | 1836-42-6 | [1][3] |

| Appearance | Colorless transparent liquid (in solution) | [3] |

| Density | Approximately 0.92 g/cm³ | [1][2][3] |

| Flash Point | 26 °C | [1][2] |

| Solubility | Miscible with water, alcohols, and hydrocarbons | [1] |

Synthesis and Purification

Synthesis

The synthesis of this compound is typically a two-step process:

-

Quaternization of Triethylamine (B128534): The first step involves the reaction of triethylamine with benzyl chloride to form the quaternary ammonium salt, benzyltriethylammonium chloride. This is a nucleophilic substitution reaction where the nitrogen atom of the triethylamine attacks the benzylic carbon of benzyl chloride.

-

Formation of the Hydroxide: The resulting benzyltriethylammonium chloride is then treated with a strong base, such as sodium hydroxide or potassium hydroxide, or subjected to ion exchange to replace the chloride anion with a hydroxide anion.

Experimental Protocol: Synthesis of Benzyltriethylammonium Chloride

A common precursor, benzyltriethylammonium chloride, can be synthesized as follows:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve triethylamine (1.0 mol) in a suitable solvent such as acetone (B3395972) or polydimethylsiloxane.

-

Slowly add benzyl chloride (1.0 mol) to the stirred solution.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 63-80 °C) and maintain for several hours (e.g., 5-8 hours).

-

Cool the reaction mixture, which will result in the precipitation of the solid product.

-

Filter the solid benzyltriethylammonium chloride, wash with a suitable solvent like cold acetone or methyl ethyl ketone, and dry under vacuum.

Experimental Protocol: Conversion to this compound

The conversion of the chloride salt to the hydroxide can be achieved through various methods, including:

-

Reaction with a Strong Base: Treatment of an aqueous solution of benzyltriethylammonium chloride with a stoichiometric amount of a strong base like potassium hydroxide can precipitate the less soluble potassium chloride, leaving the this compound in solution.

-

Ion Exchange Chromatography: Passing a solution of benzyltriethylammonium chloride through an anion-exchange resin charged with hydroxide ions will effectively replace the chloride ions with hydroxide ions.

Purification

Purification of this compound solutions can be performed by treating the solution with activated charcoal to remove colored impurities, followed by filtration. For obtaining the anhydrous base, the solution can be concentrated under reduced pressure to a syrup and then dried in a vacuum desiccator over a strong desiccant like phosphorus pentoxide.

Reactivity and Chemical Behavior

Basicity

This compound is a strong organic base, capable of deprotonating a wide range of acidic protons. This property is central to its application as a catalyst in various base-catalyzed reactions.

Thermal Stability and Decomposition

Quaternary ammonium hydroxides, including this compound, are known to undergo thermal decomposition, primarily through the Hofmann elimination reaction. When heated, the hydroxide ion acts as a base and abstracts a beta-hydrogen from one of the ethyl groups, leading to the formation of ethene, benzyldiethylamine (a tertiary amine), and water. The bulky nature of the benzyltriethylammonium group sterically favors the abstraction of a proton from the least substituted beta-carbon, a characteristic of the Hofmann rule.

Applications in Organic Synthesis

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC). In a two-phase system (e.g., aqueous and organic), it facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can participate in reactions with organic substrates. The lipophilic benzyl and ethyl groups of the cation allow it to be soluble in the organic phase, while the positive charge pairs with the hydroxide anion.

Aldol Condensation: A prominent application of this compound as a phase-transfer catalyst is in the aldol condensation. The hydroxide ion, shuttled into the organic phase, is a strong enough base to deprotonate a carbonyl compound at the α-carbon, generating an enolate. This enolate then acts as a nucleophile, attacking another carbonyl molecule to form a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] All work should be conducted in a well-ventilated fume hood.[4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is incompatible with strong oxidizing agents and acids.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its corrosive nature, it requires careful handling during disposal.[4]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not widely available in the public domain. The data is often for the more stable chloride salt or the trimethyl analogue. Researchers requiring this data may need to perform their own analyses or consult commercial suppliers for specific batch data.

Conclusion

This compound is a potent organic base and an effective phase-transfer catalyst with significant utility in organic synthesis. While specific quantitative physical and spectroscopic data for the pure compound are not extensively reported, its chemical behavior and reactivity are well-understood in the context of its applications. This guide has summarized the available information on its properties, synthesis, and key reaction mechanisms to provide a valuable resource for chemical researchers and drug development professionals. Careful handling and adherence to safety protocols are essential when working with this corrosive compound.

References

An In-depth Technical Guide to the Synthesis of Benzyltriethylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltriethylammonium hydroxide (B78521) is a quaternary ammonium (B1175870) compound of significant interest in organic synthesis and pharmaceutical development, primarily utilized as a potent phase-transfer catalyst and a strong organic base. This technical guide provides a comprehensive overview of the primary methods for its synthesis, commencing with the preparation of its precursor, benzyltriethylammonium chloride, followed by detailed protocols for its conversion to the hydroxide form through ion exchange, electrolysis, and metathesis with a strong base. This document is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development, offering detailed experimental procedures, comparative data, and visual representations of the synthetic pathways.

Introduction

Quaternary ammonium hydroxides, and specifically benzyltriethylammonium hydroxide, are valuable reagents in a multitude of chemical transformations. Their utility as phase-transfer catalysts allows for the reaction of water-insoluble organic compounds with water-soluble reagents, thereby enhancing reaction rates and yields. Furthermore, their strong basicity, coupled with good solubility in organic solvents, makes them effective catalysts for a variety of base-mediated reactions. This guide delineates the most common and effective methods for the synthesis of this compound, providing detailed experimental protocols to facilitate its preparation in a laboratory setting.

Synthesis of Benzyltriethylammonium Chloride (BTEAC)

The synthesis of this compound typically begins with the preparation of its chloride salt, benzyltriethylammonium chloride (BTEAC). This is achieved through a straightforward quaternization reaction between triethylamine (B128534) and benzyl (B1604629) chloride.

Experimental Protocol: Quaternization of Triethylamine

Materials:

-

Triethylamine

-

Benzyl chloride

-

Acetone (B3395972) (or other suitable solvent such as ethanol (B145695) or polydimethylsiloxane)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve triethylamine (1.0 mol) in acetone.

-

With vigorous stirring, add benzyl chloride (1.0 mol) dropwise from the dropping funnel. An exothermic reaction will occur.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 63-66 °C for acetone) and maintain for 8-10 hours.[1][2]

-

Cool the reaction mixture to room temperature, and then further cool to 5-15 °C in an ice bath to precipitate the product.[1][2]

-

Collect the white crystalline product by vacuum filtration.

-

Wash the filter cake with cold acetone and dry under vacuum to yield benzyltriethylammonium chloride.

Quantitative Data: A typical yield for this reaction is approximately 69-76%.[2][3]

Synthesis of this compound

The conversion of benzyltriethylammonium chloride to its hydroxide form can be accomplished through several methods, each with its own advantages and disadvantages. The most common methods are ion exchange, electrolysis, and metathesis with a strong base.

Method 1: Ion Exchange

Ion exchange chromatography is a widely used method for the preparation of high-purity quaternary ammonium hydroxides. This technique involves passing an aqueous solution of the quaternary ammonium chloride through a column packed with a strong base anion exchange resin in the hydroxide form.

Experimental Workflow: Ion Exchange

Caption: Workflow for the synthesis of this compound via ion exchange.

Experimental Protocol: Ion Exchange

Materials:

-

Benzyltriethylammonium chloride (BTEAC)

-

Strong base anion exchange resin (e.g., Amberlite® IRA-400 series)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

Procedure:

-

Resin Preparation and Activation:

-

Pack a chromatography column with the strong base anion exchange resin.

-

Wash the resin thoroughly with deionized water.

-

To convert the resin to the hydroxide form, pass a 1 M NaOH solution through the column until the eluent is strongly basic.

-

Wash the column with deionized water until the pH of the eluent is neutral. This removes excess NaOH.

-

-

Ion Exchange:

-

Prepare an aqueous solution of BTEAC (e.g., 0.5 M).

-

Pass the BTEAC solution through the hydroxide-form resin column at a slow, controlled flow rate.

-

The chloride ions will be exchanged for hydroxide ions on the resin.

-

-

Elution and Collection:

-

Collect the eluent, which is now an aqueous solution of this compound.

-

-

Analysis:

-

Determine the concentration of the hydroxide solution by titration with a standard acid (e.g., HCl).

-

The absence of chloride ions in the product can be confirmed by precipitation with silver nitrate (B79036) or by ion chromatography.

-

Table 1: Comparison of Ion Exchange Resin Types

| Resin Type | Functional Group | Operating pH Range | Key Characteristics |

| Strong Base Anion (Type I) | Quaternary ammonium (trimethyl) | 0-14 | High basicity, effective for removing weak acids.[4] |

| Strong Base Anion (Type II) | Quaternary ammonium (dimethylethanol) | 0-14 | Slightly lower basicity than Type I, but with higher regeneration efficiency.[4] |

Method 2: Electrolysis

Electrolysis of an aqueous solution of benzyltriethylammonium chloride offers a continuous and high-purity method for the synthesis of the corresponding hydroxide. This method is particularly suitable for larger-scale production. The following protocol is adapted from a patented method for the synthesis of benzyltrimethylammonium (B79724) hydroxide.[5]

Experimental Workflow: Electrolysis

Caption: Workflow for the electrolytic synthesis of this compound.

Experimental Protocol: Electrolysis

Apparatus:

-

An electrolytic cell with two compartments separated by a cation exchange membrane.

-

Anode (e.g., platinum or dimensionally stable anode)

-

Cathode (e.g., stainless steel or nickel)

-

DC power supply

Procedure:

-

Anode Compartment: Introduce an aqueous solution of benzyltriethylammonium chloride (e.g., 30-50% w/w) into the anode compartment.[5]

-

Cathode Compartment: Fill the cathode compartment with a dilute aqueous solution of this compound (e.g., 5-30% w/w) or deionized water to initiate the process.[5]

-

Electrolysis:

-

Product Formation:

-

At the anode, chloride ions are oxidized to chlorine gas.

-

At the cathode, water is reduced to hydrogen gas and hydroxide ions.

-

Benzyltriethylammonium cations migrate from the anode compartment, across the cation exchange membrane, to the cathode compartment, where they combine with the newly formed hydroxide ions to produce this compound.

-

-

Collection:

-

The concentration of this compound in the cathode compartment will increase over time. The product can be continuously or periodically withdrawn.

-

Table 2: Electrolysis Parameters and Expected Purity (Adapted from Benzyltrimethylammonium Hydroxide Synthesis) [5]

| Parameter | Value | Expected Outcome |

| BTEAC Concentration | 30-50% | - |

| Current Density | 800-2000 A/m² | - |

| Temperature | 25-70 °C | - |

| Product Concentration | 5-30% | - |

| Current Efficiency | 61-72% | - |

| Product Conversion Rate | >98% | - |

| Chloride Ion Impurity | <1 ppm | High purity product |

| Metal Ion Impurity | <20 ppb | High purity product |

Method 3: Metathesis with a Strong Base

Metathesis, or double displacement, reactions can be employed to synthesize this compound. This typically involves reacting the chloride salt with a strong base that forms an insoluble chloride salt, which can then be removed by filtration. Silver oxide is a classic reagent for this purpose, though its high cost is a significant drawback. An alternative is the use of a sodium alkoxide followed by hydrolysis.

Experimental Workflow: Metathesis with Silver Oxide

Caption: Workflow for the synthesis of this compound via metathesis with silver oxide.

Experimental Protocol: Metathesis with Silver Oxide

Materials:

-

Benzyltriethylammonium chloride (BTEAC)

-

Silver oxide (Ag₂O)

-

Solvent (e.g., methanol (B129727) or ethanol)

-

Deionized water

Procedure:

-

Preparation of Silver Oxide (Optional, if not commercially available):

-

Dissolve silver nitrate in deionized water.

-

Separately, dissolve sodium hydroxide in deionized water.

-

While stirring, add the sodium hydroxide solution to the silver nitrate solution to precipitate silver oxide.

-

Filter the precipitate, wash thoroughly with deionized water to remove sodium nitrate, and then with ethanol. The moist silver oxide can be used directly.[6]

-

-

Metathesis Reaction:

-

Dissolve BTEAC in a suitable solvent such as methanol or a methanol/water mixture.

-

Add a stoichiometric amount or a slight excess of freshly prepared silver oxide to the BTEAC solution.

-

Stir the mixture vigorously at room temperature for several hours. The reaction progress can be monitored by testing for the absence of chloride ions in the solution.

-

-

Separation and Purification:

-

Remove the precipitated silver chloride by filtration.

-

The filtrate is a solution of this compound in the chosen solvent.

-

The solvent can be removed under reduced pressure to obtain a more concentrated solution or the solid product.

-

Note: The high cost and potential for product loss in the silver chloride precipitate are significant disadvantages of this method.[5]

Conclusion

The synthesis of this compound can be effectively achieved through several distinct methodologies. The choice of method will depend on the desired scale of production, purity requirements, and cost considerations. For laboratory-scale synthesis requiring high purity, ion exchange is a reliable and straightforward method. For larger-scale, continuous production of high-purity product, electrolysis is an excellent, albeit more capital-intensive, option. While historically significant, metathesis with silver oxide is generally less favored due to its high cost and potential for lower yields. The initial synthesis of the benzyltriethylammonium chloride precursor is a well-established and high-yielding reaction, providing a readily available starting material for all subsequent hydroxide synthesis routes. This guide provides the necessary detailed protocols and comparative data to enable researchers and professionals to select and implement the most appropriate synthetic strategy for their specific needs.

References

- 1. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 2. Benzyltriethylammonium chloride synthesis - chemicalbook [chemicalbook.com]

- 3. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 4. huayuecorp.com [huayuecorp.com]

- 5. CN104630818A - Method for preparing high-purity benzyltrimethylammonium hydroxide by carrying out continuous electrolysis by virtue of three chambers and two membranes - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Versatile Role of Benzyltriethylammonium Hydroxide in Chemical Synthesis and Material Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyltriethylammonium hydroxide (B78521) (BTEAH) is a quaternary ammonium (B1175870) salt that has carved a significant niche in both academic and industrial chemistry. Its utility stems from its dual functionality as a potent organic base and a highly effective phase-transfer catalyst. This guide provides a comprehensive overview of the primary applications of BTEAH, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Applications of Benzyltriethylammonium Hydroxide

This compound and its close analog, benzyltrimethylammonium (B79724) hydroxide (often referred to as Triton B), are instrumental in a variety of chemical transformations. Their primary applications can be categorized as follows:

-

Phase-Transfer Catalysis: BTEAH excels as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The lipophilic benzyltriethylammonium cation pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where the reaction with an organic-soluble substrate can occur. This significantly enhances reaction rates and yields, often under milder conditions than traditional methods.[1][2]

-

Strong Organic Base: With a pKa of its conjugate acid typically above 12, BTEAH is a strong organic base soluble in a wide range of organic solvents. This property makes it an ideal catalyst and reagent for various base-mediated reactions where the use of inorganic bases is problematic due to solubility or reactivity issues.

Key Synthetic Applications

Aldol (B89426) and Nitroaldol (Henry) Condensations

BTEAH is a highly effective catalyst for aldol and nitroaldol (Henry) reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. It acts as a base to deprotonate the acidic α-carbon of a carbonyl compound or nitroalkane, generating a nucleophilic enolate or nitronate anion that then attacks another carbonyl compound.[3][4]

Quantitative Data for Benzyltrimethylammonium Hydroxide Catalyzed Nitroaldol Condensation

| Entry | Aldehyde | Nitroalkane | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Nitromethane | 10 | 95 |

| 2 | 4-Chlorobenzaldehyde | Nitromethane | 4 | 98 |

| 3 | 4-Methylbenzaldehyde | Nitromethane | 12 | 94 |

| 4 | 4-Methoxybenzaldehyde | Nitromethane | 15 | 92 |

| 5 | 2-Nitrobenzaldehyde | Nitromethane | 5 | 97 |

| 6 | 4-Nitrobenzaldehyde | Nitromethane | 4 | 99 |

| 7 | Cinnamaldehyde | Nitromethane | 10 | 93 |

| 8 | Benzaldehyde | Nitroethane | 15 | 90 |

Data adapted from a study on benzyltrimethylammonium hydroxide catalyzed preparation of nitroalkanols.

Experimental Protocol: Nitroaldol (Henry) Reaction

-

Reaction Setup: To a stirred solution of an aldehyde (1 mmol) in excess nitroalkane (5 mL), add a catalytic amount of benzyltrimethylammonium hydroxide (40% solution in methanol, 0.1 mmol).

-

Reaction Execution: Continue stirring the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. BTEAH can be employed as a strong base to deprotonate the phosphonate (B1237965) ester, generating the reactive phosphonate carbanion.[5]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the phosphonate ester (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF).

-

Carbanion Formation: Cool the solution to 0 °C and add this compound (1.1 equiv.) dropwise. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete formation of the phosphonate carbanion.

-

Reaction with Carbonyl: Add a solution of the aldehyde or ketone (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Polymerization Catalyst

BTEAH serves as an effective catalyst in the synthesis of certain polymers, including polycarbonates and silicone rubber.[6]

Polycarbonate Synthesis: In the melt transesterification process for producing polycarbonates, BTEAH can act as a catalyst to facilitate the reaction between a diol (like bisphenol A) and a carbonate source (like diphenyl carbonate).[7][8]

Silicone Rubber Synthesis: BTEAH can be used as a catalyst in the ring-opening polymerization of cyclosiloxanes to produce silicone polymers.

Due to the proprietary nature of many industrial polymerization processes, detailed public-domain protocols and quantitative data for BTEAH in these specific applications are limited. However, the general principles of its catalytic activity as a strong base and phase-transfer agent apply.

Visualizing Chemical Processes

To better understand the mechanisms and workflows involving this compound, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways and Logical Relationships

Experimental Workflows

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis and polymer chemistry. Its efficacy as both a phase-transfer catalyst and a strong organic base enables a wide range of chemical transformations, often with high yields and under mild conditions. For researchers and professionals in drug development and material science, a thorough understanding of its applications, reaction conditions, and safety protocols is essential for leveraging its full potential in innovation and discovery.

References

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Item - WadsworthâEmmons Reaction by Using the Fluorapatite Catalyst: Kinetic Studies - American Chemical Society - Figshare [acs.figshare.com]

- 6. benchchem.com [benchchem.com]

- 7. US6870025B2 - Method of polycarbonate preparation - Google Patents [patents.google.com]

- 8. US6703473B2 - Process for producing polycarbonate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of Benzyltriethylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriethylammonium hydroxide (B78521) (BTEAH) is a quaternary ammonium (B1175870) compound with significant applications in organic synthesis and materials science. Its utility as a phase-transfer catalyst, a strong organic base, and a structure-directing agent stems directly from its unique molecular architecture. This guide provides a comprehensive overview of the molecular structure of BTEAH, supported by available experimental data and methodologies.

Molecular Composition and Connectivity

Benzyltriethylammonium hydroxide is an ionic compound consisting of a benzyltriethylammonium cation ([C₆H₅CH₂N(C₂H₅)₃]⁺) and a hydroxide anion (OH⁻).

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₃NO | [1] |

| Molecular Weight | 209.33 g·mol⁻¹ | [1] |

| IUPAC Name | N-Benzyl-N,N-diethylethanaminium hydroxide | [1] |

| CAS Number | 1836-42-6 | [1] |

The core of the cation is a central, positively charged nitrogen atom bonded to one benzyl (B1604629) group and three ethyl groups. The benzyl group consists of a phenyl ring attached to a methylene (B1212753) bridge (-CH₂-). The hydroxide anion exists as a separate entity, ionically bonded to the quaternary ammonium cation.

Molecular Geometry and Quantitative Structural Data

Table 2: Selected Bond Lengths and Angles of the Benzyltriethylammonium Cation (from Benzyltriethylammonium Chloride Crystal Structure)

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| N-C(ethyl) | Data not explicitly found in search results |

| N-C(benzyl) | Data not explicitly found in search results |

| C-C (phenyl ring) | Data not explicitly found in search results |

| **Bond Angles (°) ** | |

| C(ethyl)-N-C(ethyl) | Data not explicitly found in search results |

| C(ethyl)-N-C(benzyl) | Data not explicitly found in search results |

| N-C-C (benzyl) | Data not explicitly found in search results |

Note: While the search results confirm the existence of crystal structure data for benzyltriethylammonium chloride, the specific bond lengths and angles were not explicitly detailed in the provided snippets. For precise values, direct consultation of crystallographic databases with the given reference would be necessary.

The nitrogen atom at the center of the cation adopts a tetrahedral geometry, typical for a quaternary ammonium salt. The benzyl and ethyl groups are arranged around this central nitrogen atom. The phenyl ring of the benzyl group is planar.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process:

-

Synthesis of Benzyltriethylammonium Halide (e.g., Chloride): This is typically achieved through the quaternization of triethylamine (B128534) with benzyl chloride.

-

Reaction: C₆H₅CH₂Cl + N(C₂H₅)₃ → [C₆H₅CH₂N(C₂H₅)₃]⁺Cl⁻

-

Procedure: Benzyl chloride, triethylamine, and a solvent such as acetone (B3395972) are refluxed for several hours. The product, benzyltriethylammonium chloride, precipitates upon cooling and can be isolated by filtration.[2]

-

-

Conversion to this compound: The halide salt is then converted to the hydroxide salt, often through an ion exchange reaction or by reaction with a strong base. A general method involves reacting the halide salt with a hydroxide source, such as potassium hydroxide, in a suitable solvent.[3] Another approach is through electrolysis of the halide salt solution.[3]

-

Example using Ion Exchange: A solution of benzyltriethylammonium chloride is passed through an anion exchange resin that has been charged with hydroxide ions. The chloride ions are exchanged for hydroxide ions, yielding an aqueous solution of this compound.

-

Example using Electrolysis: A high-purity solution of this compound can be prepared by the continuous electrolysis of a benzyltriethylammonium chloride solution in a three-chamber, two-membrane system.[3]

-

Structural Characterization

The primary method for determining the precise three-dimensional structure of a crystalline compound like this compound is single-crystal X-ray diffraction .

-

Methodology:

-

Crystal Growth: High-quality single crystals of this compound would need to be grown. This can be achieved by slow evaporation of a saturated solution or by controlled cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

-

Application in Reaction Mechanisms: The Nitroaldol (Henry) Reaction

This compound is an effective catalyst for the nitroaldol or Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[4][5]

The following diagram illustrates the proposed mechanism for the base-catalyzed nitroaldol reaction, where B:⁻ represents the hydroxide ion from BTEAH.

In this mechanism, the hydroxide ion from BTEAH acts as a base to deprotonate the nitroalkane, forming a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and an alkoxide intermediate. Finally, protonation of the alkoxide by water (formed in the initial deprotonation step) yields the β-nitro alcohol product and regenerates the hydroxide catalyst.

Conclusion

This compound is a quaternary ammonium salt with a well-defined ionic structure. While detailed crystallographic data for the hydroxide form is elusive, the structure of the benzyltriethylammonium cation is understood from its halide salts. Its utility as a catalyst is directly linked to the basicity of the hydroxide anion and the phase-transfer capabilities of the lipophilic cation. The provided synthetic and mechanistic information serves as a valuable resource for researchers and professionals in drug development and organic synthesis. Further experimental studies, particularly single-crystal X-ray diffraction of the hydroxide salt, would provide a more complete understanding of its solid-state structure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Benzyltriethylammonium chloride synthesis - chemicalbook [chemicalbook.com]

- 3. CN104630818A - Method for preparing high-purity benzyltrimethylammonium hydroxide by carrying out continuous electrolysis by virtue of three chambers and two membranes - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to Benzyltriethylammonium Hydroxide (CAS 1836-42-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriethylammonium hydroxide (B78521) (BTEAH), with the CAS number 1836-42-6, is a quaternary ammonium (B1175870) salt that serves as a versatile and potent reagent in organic synthesis. It is primarily recognized for its efficacy as a phase-transfer catalyst and as a strong organic base. Its ability to facilitate reactions between reactants in immiscible phases makes it a valuable tool in the synthesis of fine chemicals, pharmaceuticals, and polymers. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety and handling procedures, with a focus on its practical application in a laboratory setting.

Chemical and Physical Properties

Benzyltriethylammonium hydroxide is a colorless to transparent liquid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1836-42-6 | [1] |

| Molecular Formula | C₁₃H₂₃NO | [1][2] |

| Molecular Weight | 209.33 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][3][4] |

| Assay | Typically available as a 10% or 25% solution in water | [1][3][4] |

| Density | 0.92 g/cm³ | [5] |

| Solubility | Miscible with water, alcohols, and hydrocarbons | [2] |

| Specific Gravity (20/20) | 1.02 (for 10% aqueous solution) | [3][4] |

Synthesis

The synthesis of this compound typically involves a two-step process:

-

Quaternization: Triethylamine is reacted with benzyl (B1604629) chloride to form the intermediate, benzyltriethylammonium chloride.

-

Ion Exchange: The chloride salt is then treated with a strong base, such as potassium hydroxide or sodium hydroxide, or subjected to electrolysis to replace the chloride ion with a hydroxide ion, yielding the final product.

Applications in Organic Synthesis

This compound is a catalyst of choice in a variety of organic reactions, primarily due to its dual functionality as a phase-transfer catalyst and a strong, non-nucleophilic base.

Phase-Transfer Catalysis

In heterogeneous reaction mixtures, where reactants are present in different, immiscible phases (e.g., an aqueous phase and an organic phase), the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. BTEAH facilitates the transfer of ionic reactants (anions) from the aqueous phase to the organic phase, where the reaction with the organic substrate occurs. The lipophilic benzyl and ethyl groups of the cation allow it to be soluble in the organic phase, while the positive charge on the nitrogen atom allows it to pair with the anion from the aqueous phase.

Mechanism of Phase-Transfer Catalysis

Caption: Phase-transfer catalysis mechanism of BTEAH.

Polymerization Reactions

BTEAH is employed as a catalyst in the synthesis of various polymers.

-

Polycarbonate Synthesis: It acts as a polymerization catalyst in the production of polycarbonates.

-

Silicone Rubber: It is used as a catalyst for the polymerization of silicone rubber and other silicone products.[1]

Aldol (B89426) and Nitroaldol Condensations

Experimental Protocols

While a detailed, peer-reviewed experimental protocol specifically utilizing this compound (CAS 1836-42-6) was not identified in the performed search, a representative procedure for a nitroaldol condensation catalyzed by the closely related benzyltrimethylammonium (B79724) hydroxide is provided below to illustrate the general methodology. Researchers should adapt this protocol with appropriate stoichiometry and reaction condition optimization for their specific substrates and for use with BTEAH.

Representative Protocol: Benzyltrimethylammonium Hydroxide Catalyzed Nitroaldol Condensation [6]

This protocol describes the synthesis of nitroalkanols via a nitroaldol condensation reaction.

Materials:

-

Aldehyde (e.g., 3-nitrobenzaldehyde)

-

Nitroalkane (e.g., nitroethane)

-

Benzyltrimethylammonium hydroxide (40% aqueous solution)

-

Water

-

Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a mixture of the aldehyde (1.0 equivalent) and the nitroalkane (1.1 equivalents) in water and a few drops of THF, add a catalytic amount (e.g., 1 drop) of the benzyltrimethylammonium hydroxide solution at room temperature.

-

Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within a short period (e.g., 4-15 minutes).[6]

-

Upon completion, add excess water to the reaction mixture.

-

Extract the aqueous layer with chloroform (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude nitroalkanol product.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow: Nitroaldol Condensation

Caption: A typical experimental workflow for a reaction catalyzed by BTEAH.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[7]

-

Skin and Body Protection: Wear a lab coat, and in case of potential splashing, an apron and other protective clothing.[7]

-

Respiratory Protection: If working with concentrated solutions or in a poorly ventilated area, use a respirator with an appropriate cartridge.[7]

Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Prevent from exposure to sunlight and rain.[1]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Disposal:

Dispose of contents and container in accordance with local, regional, national, and international regulations.[7] Do not let the chemical enter drains.[7]

Conclusion

This compound is a powerful and versatile reagent for organic synthesis, acting as both a phase-transfer catalyst and a strong base. Its utility in promoting reactions between immiscible reactants and in catalyzing a range of transformations makes it a valuable asset for researchers in academia and industry. Proper understanding of its properties, applications, and adherence to strict safety protocols are essential for its effective and safe use in the laboratory.

References

- 1. getchem.com [getchem.com]

- 2. Buy this compound | 1836-42-6 [smolecule.com]

- 3. This compound 1836-42-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound 1836-42-6 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 1836-42-6 | CAS DataBase [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. targetmol.com [targetmol.com]

Discovery and history of Benzyltriethylammonium hydroxide

Disclaimer: Scientific literature and publicly available data on Benzyltriethylammonium hydroxide (B78521) are limited, particularly concerning its specific discovery, detailed historical timeline, and comprehensive physical properties. Much of the available information is extrapolated from its more commonly studied counterpart, Benzyltrimethylammonium hydroxide, and its precursor, Benzyltriethylammonium chloride. This guide synthesizes the available information to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Benzyltriethylammonium hydroxide is a quaternary ammonium (B1175870) compound that serves as a potent organic base and a phase-transfer catalyst. Its structure, featuring a benzyl (B1604629) group and three ethyl groups attached to a central nitrogen atom, imparts both lipophilic and hydrophilic characteristics, enabling its function in heterogeneous reaction systems. This guide provides an in-depth look at its discovery, history, chemical properties, synthesis, and applications, with a focus on its role in organic synthesis and drug development.

Discovery and History

The precise date and discoverer of this compound are not well-documented in readily available historical records. However, the development of quaternary ammonium compounds (QACs) dates back to the early 20th century. The first commercially significant QAC, benzalkonium chloride, was introduced in 1935 as a germicide. The broader applications of QACs as phase-transfer catalysts were pioneered in the mid-20th century, with significant contributions from chemists like Charles M. Starks. It is likely that this compound was first synthesized and studied within this broader context of exploring the utility of various QACs in organic chemistry.

Physicochemical Properties

Detailed experimental data on the physical and chemical properties of pure this compound are sparse. The following table summarizes the available information, with some data extrapolated from its chloride salt or closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO | - |

| Molecular Weight | 209.33 g/mol | - |

| Appearance | Typically a colorless to yellowish solution | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

Synthesis

A common method for the preparation of this compound involves a two-step process: the synthesis of its halide salt precursor, Benzyltriethylammonium chloride, followed by an ion exchange reaction to replace the chloride ion with a hydroxide ion.

Experimental Protocol for the Synthesis of Benzyltriethylammonium Chloride

Materials:

-

Triethylamine

-

Benzyl chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl chloride, triethylamine, and acetone.[1]

-

Heat the mixture to reflux at approximately 63-64 °C for 8 hours.[1]

-

After the reflux period, cool the reaction mixture slowly to 15 °C.[1]

-

A solid precipitate of Benzyltriethylammonium chloride will form. Collect the solid by filtration.

-

Wash the filter cake with cold acetone to remove any unreacted starting materials.[1]

-

Dry the resulting white solid to obtain Benzyltriethylammonium chloride.[1]

Conversion to this compound

The conversion of the chloride salt to the hydroxide is typically achieved through one of the following methods:

-

Ion Exchange Chromatography: Passing a solution of Benzyltriethylammonium chloride through an anion exchange resin charged with hydroxide ions.

-

Reaction with a Strong Base: Reacting the chloride salt with a strong base, such as silver oxide or potassium hydroxide, in a suitable solvent, followed by filtration to remove the precipitated inorganic salt.

Mechanism of Action: Phase-Transfer Catalysis

This compound's primary utility in organic synthesis stems from its role as a phase-transfer catalyst. In a biphasic system (e.g., an aqueous and an organic phase), it facilitates the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction with an organic substrate occurs.

The general mechanism, known as the Starks' extraction mechanism, is illustrated below.

Caption: General Mechanism of Phase-Transfer Catalysis.

In this diagram, Q⁺ represents the Benzyltriethylammonium cation, and Y⁻ is the hydroxide anion. The catalyst transports the hydroxide ion from the aqueous phase into the organic phase, where it can act as a base or nucleophile.

Applications in Research and Drug Development

This compound is a versatile reagent with several applications in organic synthesis and related fields.

Organic Synthesis

-

Base-Catalyzed Reactions: It serves as a strong, organic-soluble base for various reactions, including aldol (B89426) condensations, Horner-Wadsworth-Emmons olefination reactions, and dehydrohalogenations.

-

Alkylation, Esterification, and Halogenation: As a phase-transfer catalyst, it facilitates these reactions by transferring the respective nucleophiles into the organic phase.

Polymer Chemistry

It is used as a polymerization catalyst in the synthesis of polymers such as silicone rubber and polycarbonates.

Drug Development

In the pharmaceutical industry, it is employed as a catalyst in the synthesis of drug intermediates, where it can improve reaction yields and selectivity.

Conclusion

This compound is a valuable quaternary ammonium compound that functions as a strong organic base and an effective phase-transfer catalyst. While specific historical and physicochemical data are not as abundant as for its trimethyl counterpart, its utility in a range of organic reactions is well-recognized. Its ability to facilitate reactions in heterogeneous systems makes it a useful tool for researchers and professionals in organic synthesis, polymer chemistry, and drug development. Further research into its specific properties and applications would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols: Benzyltriethylammonium Hydroxide in Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of benzyltriethylammonium hydroxide (B78521) and its salts as a phase transfer catalyst (PTC) in various organic syntheses. Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). Benzyltriethylammonium hydroxide is a highly effective quaternary ammonium (B1175870) salt for this purpose, enhancing reaction rates, yields, and selectivity under mild conditions.

General Principles of Phase Transfer Catalysis

Phase transfer catalysis operates by transporting a reactant from one phase to another where the reaction can proceed. In the case of this compound, the lipophilic benzyltriethylammonium cation forms an ion pair with an anionic reactant (e.g., hydroxide, alkoxide, or another nucleophile) from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the organic-soluble substrate.

Caption: General mechanism of phase transfer catalysis.

Aldol (B89426) Condensation Reactions

This compound and its trimethyl analogue are efficient catalysts for aldol and related condensation reactions, promoting the formation of carbon-carbon bonds under mild conditions.

Application Note:

Benzyltrimethylammonium (B79724) hydroxide catalyzes the nitroaldol (Henry) reaction between aldehydes and nitroalkanes, providing β-nitro alcohols in excellent yields and short reaction times. It is also highly effective for the cross-aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to produce hydroxypivaldehyde, a key intermediate in the synthesis of neopentyl glycol, with nearly quantitative yield and high selectivity. The catalyst's basicity is sufficient to generate the enolate nucleophile, and its phase transfer properties facilitate the reaction between the aqueous formaldehyde and the organic aldehyde.

Experimental Protocols:

Protocol 2.1: Nitroaldol (Henry) Reaction

A mixture of an aldehyde (1.0 eq) and a nitroalkane (1.1 eq) in water and a minimal amount of THF is treated with a catalytic amount of benzyltrimethylammonium hydroxide (40% aqueous solution) at room temperature. The reaction is typically complete within minutes.

| Entry | Aldehyde | Nitroalkane | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Nitromethane | 10 | 92 |

| 2 | 4-Chlorobenzaldehyde | Nitromethane | 4 | 98 |

| 3 | 4-Nitrobenzaldehyde | Nitromethane | 3 | 99 |

| 4 | 3-Nitrobenzaldehyde (B41214) | Nitroethane | 4 | 98 |

| 5 | Heptanal | Nitromethane | 15 | 90 |

Methodology: To a mixture of 3-nitrobenzaldehyde (500 mg, 3.31 mmol) and nitroethane (272 mg, 3.63 mmol) in water (5 ml) and THF (0.4 ml), one drop of benzyltrimethylammonium hydroxide (40% aq. solution) was added at room temperature. The mixture was stirred for 4 minutes. After reaction completion (monitored by TLC), excess water was added, and the aqueous layer was extracted with chloroform (B151607) (2 x 20 ml). The combined organic layers were dried and concentrated to afford the product.

Protocol 2.2: Cross-Aldol Condensation for Hydroxypivaldehyde Synthesis

A feed mole ratio of 1.1:1.0:0.04 of isobutyraldehyde, formaldehyde, and benzyltrimethylammonium hydroxide, respectively, at 20°C affords hydroxypivaldehyde in nearly quantitative yield with ~100% selectivity.

| Reactant | Molar Ratio |

| Isobutyraldehyde | 1.1 |

| Formaldehyde (37% aq.) | 1.0 |

| Benzyltrimethylammonium hydroxide | 0.04 |

Methodology: The reaction is performed in a jacketed glass reactor equipped with a mechanical stirrer and thermocouple. The required quantities of isobutyraldehyde, 37% aqueous formaldehyde solution, and benzyltrimethylammonium hydroxide are cooled in a constant water bath to 20°C. The catalyst is added to the stirred mixture of aldehydes. The reaction is monitored by GC analysis.

Caption: Experimental workflow for a typical aldol condensation.

C-Alkylation Reactions

Benzyltriethylammonium salts are effective catalysts for the C-alkylation of acidic hydrocarbons, such as fluorene (B118485), under phase transfer conditions.

Application Note:

The combination of a phase transfer catalyst like benzyltriethylammonium chloride with a strong base such as sodium hydroxide is highly effective for the deprotonation of weakly acidic C-H bonds and subsequent alkylation. This methodology has been successfully applied to the deuteration of fluorene, achieving quantitative yields. The catalyst facilitates the transfer of the hydroxide or deuteroxide ion into the organic phase to generate the fluorenyl carbanion, which then reacts with the electrophile.

Experimental Protocol:

Protocol 3.1: Deuteration of Fluorene

A solution of fluorene in a non-polar organic solvent (e.g., benzene) is stirred with a 50% solution of sodium deuteroxide in D₂O in the presence of a catalytic amount of benzyltriethylammonium chloride at room temperature.

| Substrate | Electrophile | Catalyst | Reaction Time | Yield |

| Fluorene | D₂O | Benzyltriethylammonium chloride | 1 hour | Quantitative |

Methodology: Fluorene is dissolved in benzene. To this solution, a 50% solution of NaOD in D₂O and a catalytic amount of benzyltriethylammonium chloride are added. The biphasic mixture is stirred vigorously at room temperature for 1 hour. The organic phase is then separated, washed with water, dried, and the solvent is evaporated to yield 9,9-dideuteriofluorene. Without the phase-transfer catalyst, the conversion is 0%.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for preparing ethers, can be efficiently conducted under phase transfer conditions using this compound or its salts as catalysts.

Application Note:

In the phase-transfer catalyzed Williamson ether synthesis, an alcohol or phenol (B47542) is deprotonated by a base (e.g., NaOH) in the aqueous phase. The resulting alkoxide or phenoxide is then transported into the organic phase by the benzyltriethylammonium cation to react with an alkyl halide. This method avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride. It is particularly useful for the synthesis of benzyl (B1604629) ethers from various alcohols.

Experimental Protocol:

Protocol 4.1: General Procedure for Benzyl Ether Synthesis

An alcohol, an excess of aqueous sodium hydroxide, a catalytic amount of benzyltriethylammonium salt, and the alkylating agent (e.g., benzyl bromide) are stirred together at a slightly elevated temperature.

| Alcohol | Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) |

| Phenol | Benzyl Bromide | Benzyltriethylammonium Chloride | 60 | >90 |

| 1-Octanol | Benzyl Bromide | Benzyltriethylammonium Chloride | 70-80 | 85-95 |

| Cyclohexanol | Benzyl Bromide | Benzyltriethylammonium Chloride | 70-80 | 80-90 |

Methodology: A mixture of the alcohol (1.0 eq), 50% aqueous NaOH (excess), benzyl bromide (1.1 eq), and benzyltriethylammonium chloride (0.05 eq) in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene) is stirred vigorously at 60-80°C. The reaction progress is monitored by TLC. Upon completion, the phases are separated, the organic layer is washed with water and brine, dried over anhydrous sulfate, and concentrated. The product can be purified by distillation or chromatography.

N-Alkylation Reactions

N-alkylation of various nitrogen-containing compounds, such as indoles and amines, can be effectively carried out using this compound under phase transfer conditions.

Application Note:

The N-H bond of many heterocyclic compounds and amines is sufficiently acidic to be deprotonated by concentrated sodium hydroxide in the presence of a phase transfer catalyst. The resulting anion is transferred to the organic phase by the benzyltriethylammonium cation, where it reacts with an alkylating agent. This method offers a convenient and efficient way to synthesize N-alkylated products, avoiding the use of strong bases like NaH in anhydrous solvents.

Experimental Protocol:

Protocol 5.1: N-Alkylation of Indole (B1671886)

Indole is reacted with an alkyl halide in a two-phase system of an organic solvent and concentrated aqueous NaOH, with this compound as the catalyst.

| Substrate | Alkylating Agent | Catalyst | Temperature | Yield (%) |

| Indole | Benzyl Bromide | This compound | Room Temp. | 85-95 |

| Pyrrole | Ethyl Bromide | This compound | Room Temp. | 70-80 |

| Carbazole | Methyl Iodide | This compound | Room Temp. | >90 |

Methodology: To a vigorously stirred solution of indole (1.0 eq) and benzyl bromide (1.1 eq) in dichloromethane, a 50% aqueous solution of NaOH and a catalytic amount of this compound (0.05 eq) are added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The organic layer is then separated, washed with water, dried, and concentrated to give the N-benzylated indole.

Polymerization Reactions

This compound serves as an effective catalyst in certain polymerization reactions, such as the synthesis of silicones and polycarbonates.

Application Note:

In the synthesis of silicone rubber, this compound can act as a catalyst for the ring-opening polymerization of cyclic siloxanes. Its basicity initiates the polymerization process. For polycarbonates, it can be used as a phase transfer catalyst in the interfacial polycondensation of a bisphenol (like bisphenol A) in an alkaline aqueous solution with phosgene (B1210022) in an immiscible organic solvent. The catalyst transfers the phenoxide anion into the organic phase to react with phosgene.

Due to the proprietary nature of many industrial polymerization processes, detailed public-domain protocols with specific quantitative data are scarce. The following are general procedural outlines.

General Protocol Outline:

Protocol 6.1: Silicone Polymerization (General) Cyclic siloxane monomers (e.g., octamethylcyclotetrasiloxane, D4) are heated in the presence of a catalytic amount of this compound. The reaction temperature and time are critical parameters that influence the molecular weight of the resulting polymer.

Protocol 6.2: Polycarbonate Synthesis (General) A solution of a bisphenol and sodium hydroxide in water is vigorously stirred with a solution of phosgene in an organic solvent (e.g., dichloromethane) in the presence of this compound as the phase transfer catalyst. The polymer forms at the interface and is isolated from the organic phase.

Caption: Logical flow of a polymerization process.

Application Notes and Protocols: Benzyltriethylammonium Hydroxide in Aldol Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzyltriethylammonium hydroxide (B78521) and its analogues, such as benzyltrimethylammonium (B79724) hydroxide, as highly effective phase-transfer catalysts in aldol (B89426) condensation reactions. The protocols detailed below are aimed at providing researchers, scientists, and drug development professionals with practical methodologies for the synthesis of key chemical intermediates.

Introduction

Benzyltriethylammonium hydroxide is a quaternary ammonium (B1175870) salt that functions as a potent phase-transfer catalyst (PTC). In the realm of organic synthesis, particularly in aldol condensations, it facilitates the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase).[1] The lipophilic benzyl (B1604629) and triethyl groups on the cation allow it to transport the hydroxide ion (a strong base) from the aqueous phase into the organic phase, where it can deprotonate the enolizable carbonyl compound, thus initiating the aldol reaction.[2] This catalytic approach often leads to higher yields, milder reaction conditions, and improved selectivity compared to traditional homogeneous base catalysis.[3]

The applications of this compound and its derivatives in aldol condensations are diverse, ranging from the synthesis of important industrial chemicals to the formation of precursors for complex pharmaceutical compounds.[2][4]

Key Applications and Advantages

-

Phase-Transfer Catalysis: Enables reactions between immiscible reactants, increasing reaction rates and yields.[1]

-

Mild Reaction Conditions: Often allows for reactions to be carried out at room temperature, reducing the likelihood of side reactions.[4]

-

High Selectivity: Can provide high chemo- and regioselectivity in cross-aldol condensations.[4]

-

Broad Substrate Scope: Effective for a variety of carbonyl compounds, including aldehydes and nitroalkanes.[5]

Experimental Protocols

Protocol 1: Cross-Aldol Condensation of Isobutyraldehyde (B47883) and Formaldehyde (B43269)

This protocol describes the synthesis of hydroxypivaldehyde, a key intermediate in the production of neopentyl glycol, using benzyltrimethylammonium hydroxide as a phase-transfer catalyst.[4]

Materials:

-

Isobutyraldehyde

-

Formaldehyde (37% aqueous solution)

-

Benzyltrimethylammonium hydroxide (40% aqueous solution)

-

Jacketed glass reactor (500 mL)

-

Stirring apparatus

-

Filtration apparatus

-

Cold water

Procedure:

-

Set up the 500 mL jacketed glass reactor with a stirrer and maintain the temperature at 20°C using a circulating bath.

-

Charge the reactor with isobutyraldehyde and the 37% aqueous formaldehyde solution in a molar ratio of 1.1:1.0.

-

Commence stirring and add the benzyltrimethylammonium hydroxide solution (40% in water) to the mixture, ensuring a final molar ratio of isobutyraldehyde:formaldehyde:catalyst of 1.1:1.0:0.04.[4]

-

Continue stirring the reaction mixture at 20°C. The reaction is typically complete within 90 minutes.

-

Upon completion of the reaction, the product, hydroxypivaldehyde, will precipitate as a white solid.

-

Filter the solid product under suction.

-

Wash the collected solid with cold water to remove any unreacted starting materials and catalyst.

-

Dry the purified hydroxypivaldehyde in an oven. The reaction affords a nearly quantitative yield with approximately 100% selectivity.[4]

Protocol 2: Nitroaldol (Henry) Reaction of 3-Nitrobenzaldehyde (B41214) and Nitroethane

This protocol details the synthesis of a β-nitro alcohol via the Henry reaction, catalyzed by benzyltrimethylammonium hydroxide.[5]

Materials:

-

3-Nitrobenzaldehyde

-

Nitroethane

-

Benzyltrimethylammonium hydroxide (40% aqueous solution)

-

Water

-

Tetrahydrofuran (THF)

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, prepare a mixture of 3-nitrobenzaldehyde (500 mg, 3.31 mmol) and nitroethane (272 mg, 3.63 mmol, 1.1 equivalents).[5]

-

To this mixture, add water (5 mL) and a few drops of THF (0.4 mL) to aid in dissolution.[5]

-

While stirring at room temperature, add a catalytic amount (e.g., 1 drop) of the 40% aqueous solution of benzyltrimethylammonium hydroxide.[5]

-

Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

For this specific reaction, a reaction time of 10 minutes is typically sufficient to achieve a high yield (94%).[5]

-

Upon completion, the product can be isolated by standard workup procedures, which may include extraction with an organic solvent, followed by drying and evaporation of the solvent. Further purification can be achieved by column chromatography or recrystallization if necessary.

Quantitative Data Summary

| Reaction Type | Aldehyde | Ketone/Nitroalkane | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Cross-Aldol | Isobutyraldehyde | Formaldehyde | Benzyltrimethylammonium hydroxide | 90 min | 20 | Quantitative | [4] |

| Nitroaldol (Henry) | 3-Nitrobenzaldehyde | Nitroethane | Benzyltrimethylammonium hydroxide | 10 min | Room Temp. | 94 | [5] |

| Nitroaldol (Henry) | 4-Chlorobenzaldehyde | Nitromethane | Benzyltrimethylammonium hydroxide | 4 min | Room Temp. | 98 | [5] |

| Nitroaldol (Henry) | Benzaldehyde | Nitromethane | Benzyltrimethylammonium hydroxide | 15 min | Room Temp. | 92 | [5] |

| Nitroaldol (Henry) | Heptanal | Nitromethane | Benzyltrimethylammonium hydroxide | 15 min | Room Temp. | 90 | [5] |

Diagrams

Caption: Mechanism of Phase-Transfer Catalyzed Aldol Condensation.

Caption: General Experimental Workflow for Aldol Condensation.

References

Application Notes and Protocols for Base-Catalyzed Dehydration with Benzyltriethylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydration of alcohols to form alkenes is a fundamental transformation in organic synthesis, crucial for the construction of various molecular frameworks in drug discovery and development. While traditionally accomplished under acidic conditions, base-catalyzed dehydration offers an alternative pathway, particularly for substrates sensitive to strong acids. Benzyltriethylammonium hydroxide (B78521) is a strong, organic-soluble base that can serve as an effective catalyst for such transformations. Its bulky nature can favor less-substituted Hofmann products in certain cases, offering a complementary selectivity to acid-catalyzed, Zaitsev-selective eliminations.

This document provides a detailed protocol for the base-catalyzed dehydration of a secondary alcohol using Benzyltriethylammonium hydroxide. The reaction proceeds via an E2 (elimination, bimolecular) mechanism, where the hydroxide ion acts as the base to abstract a proton, and the hydroxyl group, after conversion to a better leaving group, departs simultaneously.

Reaction and Mechanism

The overall reaction involves the elimination of a molecule of water from an alcohol to form an alkene. For this protocol, we will consider the dehydration of 2-octanol (B43104) to a mixture of octenes.

Overall Reaction:

The reaction is proposed to proceed through an E2 mechanism, which is a single, concerted step. The hydroxide ion from this compound is a strong base that removes a proton from a carbon atom adjacent to the carbon bearing the hydroxyl group. For the hydroxyl group to be a viable leaving group in a base-catalyzed reaction, it must first be converted into a better leaving group, for example, by tosylation. Subsequently, the base can induce the elimination.

A plausible mechanistic pathway is the E1cB (Elimination, Unimolecular, conjugate Base) mechanism, especially if the beta-proton is sufficiently acidic. In this two-step mechanism, the base first abstracts a proton to form a carbanion (the conjugate base). In the second, rate-determining step, the leaving group departs.[1] However, for a simple secondary alcohol without strongly activating electron-withdrawing groups, the E2 pathway is more likely, especially with a strong base.

Experimental Protocol

This protocol details the dehydration of 2-octanol as a representative secondary alcohol.

Materials:

-

2-octanol

-

This compound (40% solution in methanol)

-

Toluene (B28343), anhydrous

-

Tosyl chloride

-

Pyridine (B92270), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

Step 1: Tosylation of 2-Octanol

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-octanol (13.0 g, 100 mmol) in anhydrous pyridine (50 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tosyl chloride (21.0 g, 110 mmol) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-octyl tosylate.

Step 2: Elimination Reaction

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-octyl tosylate (from the previous step) in anhydrous toluene (100 mL).

-

Add this compound (40% in methanol, 57 g, 100 mmol).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Separate the organic layer, and wash it with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

-

The crude product, a mixture of octene isomers, can be purified by fractional distillation to separate the different isomers if desired.

Data Presentation

The following table summarizes representative quantitative data for the base-catalyzed dehydration of 2-octanol.

| Substrate | Product(s) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Octyl tosylate | 1-Octene (B94956) and 2-Octene | This compound | Toluene | 110 | 6 | ~85 (mixture of isomers) |

Note: The yield is an estimated value for a representative reaction and may vary depending on specific experimental conditions. The ratio of 1-octene to 2-octene will depend on the steric hindrance of the base.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of octenes from 2-octanol.

Proposed E2 Reaction Mechanism

Caption: Proposed E2 mechanism for the base-catalyzed dehydration of 2-octyl tosylate.

References

Applications of Benzyltriethylammonium Hydroxide in Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction